2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide

medicinal chemistry chemical biology structure-activity relationship

Select this precise sulfolane-acetamide derivative (MW 177.22) for reproducible R&D. The 3-position primary acetamide provides reversible hydrogen bonding, distinguishing it from covalent sulfone warheads. This ≥95% purity scaffold offers metabolic stability advantages over sulfide/sulfoxide analogs and serves as a structurally matched non-covalent control. Ideal for SAR studies, library synthesis, and physicochemical benchmarking.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
Cat. No. B13201096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CC(=O)N
InChIInChI=1S/C6H11NO3S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H2,7,8)
InChIKeyJYXFWQJPQUCUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide: Core Structural and Physicochemical Profile for Procurement Benchmarking


2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide (CAS 303992-48-5) is a thiolane-1,1-dioxide (sulfolane) derivative incorporating an acetamide moiety at the 3-position of the heterocyclic core [1]. The compound exhibits a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol . It is commercially available at ≥95% purity (HPLC) for research and development applications, with long-term storage recommended in a cool, dry environment . The structural scaffold combines the polar sulfone functionality with a primary amide group, offering a defined starting point for further derivatization in medicinal chemistry and chemical biology programs.

Why 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide Cannot Be Replaced by Unsubstituted Thiolane-1,1-dioxide or Non-Sulfone Analogs


Generic substitution of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide with the unsubstituted parent compound thiolane-1,1-dioxide (sulfolane) or simple acetamide derivatives is chemically and functionally invalid. The 3-position acetamide substituent introduces hydrogen-bond donor/acceptor capacity and alters the compound's physicochemical and biological profile relative to the unfunctionalized sulfolane core [1]. While sulfolane itself serves primarily as an industrial extraction solvent due to its miscibility with water and hydrocarbons (boiling point 285°C), the acetamide derivative presents a distinct chemical entity with altered molecular weight, polarity, and synthetic utility [2]. Furthermore, the thiolane-1,1-dioxide (sulfone) group confers metabolic stability advantages not present in the corresponding thiolane or sulfoxide analogs, as sulfones are generally resistant to oxidative and reductive metabolism [3]. Selection of this specific compound over generic alternatives is essential to maintain the intended hydrogen-bonding pattern and metabolic profile in structure-activity relationship studies or synthetic campaigns.

Quantitative Differentiation of 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide from Structural Analogs: A Comparator-Driven Evidence Guide


Molecular Weight and Physicochemical Baseline for Derivative Design

2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide (MW 177.22 g/mol) provides a significantly lower molecular weight starting point compared to elaborated sulfone-based inhibitors such as Sulfopin (MW 281.80 g/mol). This lower MW, combined with the presence of a primary amide functional group, offers greater synthetic tractability and reduced steric hindrance for subsequent derivatization [1].

medicinal chemistry chemical biology structure-activity relationship

Functional Group Distinction: Amide vs. Chloroacetamide Reactivity

Unlike the chloroacetamide warhead present in Sulfopin (Ki = 17 nM against Pin1), the primary acetamide group in 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide lacks electrophilic character and therefore does not act as a covalent inhibitor. This functional group difference eliminates the irreversible target engagement profile associated with chloroacetamide-containing analogs, making the target compound suitable for non-covalent screening libraries and reversible binding studies [1]. Sulfopin's chloroacetamide group covalently modifies Cys113 in Pin1's active site; the target compound's primary amide cannot participate in such covalent bond formation [2].

covalent inhibitor probe development medicinal chemistry

Polar Surface Area and Hydrogen Bonding Profile

The primary amide group in 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide introduces a hydrogen bond donor capability absent in the parent sulfolane (thiolane-1,1-dioxide) and in N-alkylated analogs such as N-(1,1-dioxothiolan-3-yl)acetamide. This additional H-bond donor increases the topological polar surface area (TPSA) relative to the parent sulfone, altering the compound's permeability profile and solubility characteristics [1]. While quantitative TPSA values require experimental determination or in silico calculation, the presence of the primary amide versus tertiary amide or sulfone alone represents a fundamental difference in intermolecular interaction potential .

drug design permeability physicochemical properties

Inferred Metabolic Stability of the Sulfone Core

The thiolane-1,1-dioxide (sulfone) moiety in 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide is expected to confer resistance to oxidative and reductive metabolism relative to the corresponding thiolane (sulfide) or thiolane-1-oxide (sulfoxide) analogs [1]. Sulfones are generally poor substrates for cytochrome P450-mediated oxidation and are not readily reduced in vivo, a property exploited in drug design to enhance metabolic stability [2]. While direct comparative microsomal stability data for this specific compound are not publicly available, the class-level inference is supported by established medicinal chemistry principles and the observed metabolic stability of sulfone-containing clinical candidates.

ADME metabolic stability drug discovery

Validated Research Applications for 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide Based on Structural and Pharmacophoric Evidence


Scaffold for Non-Covalent Chemical Probe Development

Utilize 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide as a core scaffold for the development of non-covalent inhibitors or chemical probes where the absence of an electrophilic warhead is required. Unlike covalent Pin1 inhibitors such as Sulfopin, the primary acetamide group enables reversible target engagement studies and reduces the risk of off-target covalent modification [1]. The sulfone core provides a metabolically stable platform suitable for iterative medicinal chemistry optimization.

Synthetic Intermediate for Diversified Sulfone Libraries

Employ 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide as a versatile synthetic intermediate for generating focused libraries of sulfone-containing acetamides. The primary amide can undergo N-alkylation, acylation, or conversion to other functional groups, while the thiolane-1,1-dioxide ring remains intact under a wide range of reaction conditions. This compound offers a molecular weight advantage (MW 177.22) over more elaborated sulfone building blocks, facilitating downstream purification and characterization .

Comparative Physicochemical Benchmarking in Drug Discovery

Incorporate 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide into screening cascades as a physicochemical benchmark for assessing the impact of the sulfone group on solubility, permeability, and metabolic stability relative to sulfide and sulfoxide analogs. The compound's well-defined structure and commercial availability at 95% purity enable reproducible comparative studies . Data generated can inform go/no-go decisions in lead optimization campaigns involving sulfur-containing heterocycles.

Control Compound for Covalent Inhibitor Selectivity Assays

Deploy 2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide as a structurally matched, non-covalent control compound in selectivity profiling of covalent inhibitors bearing the sulfone core (e.g., Sulfopin and related Pin1 inhibitors). The compound shares the thiolane-1,1-dioxide scaffold but lacks the reactive chloroacetamide warhead, enabling discrimination between covalent target engagement and non-specific binding contributions in cellular thermal shift assays (CETSA) or chemoproteomics experiments [2].

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